3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide
Übersicht
Beschreibung
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide is a useful research compound. Its molecular formula is C24H29N5O3S and its molecular weight is 467.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-propoxybenzyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of a thieno-triazolo-pyrimidine core. The key properties are summarized in the table below:
Property | Details |
---|---|
Molecular Formula | C22H25N5O2S |
Molecular Weight | 423.54 g/mol |
LogP | 4.0041 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Polar Surface Area | 64.124 Ų |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity by targeting specific proteins involved in cancer cell proliferation. Notably, Polo-like kinase 1 (Plk1), a key regulator of mitosis, has been identified as a target for these compounds.
In a study examining structure–activity relationships (SAR), derivatives of triazoloquinazolinones showed promising inhibitory effects on Plk1 with IC50 values in the low micromolar range (e.g., 4.4 μM for specific analogs) while demonstrating selectivity against other closely related kinases like Plk2 and Plk3 . This selectivity is crucial as it minimizes potential side effects associated with non-specific inhibition.
The mechanism by which these compounds exert their anticancer effects involves the induction of mitotic arrest and subsequent apoptosis in cancer cells. The ability to penetrate cellular membranes effectively is critical for their action; modifications to the chemical structure can enhance this permeability and improve overall efficacy in cell-based assays .
Study 1: Inhibition of Plk1 Activity
A notable study involved the evaluation of various triazoloquinazolinone derivatives against Plk1. The results indicated that certain modifications to the phenyl ring and alkyl substituents significantly enhanced binding affinity and inhibitory potency. For instance, compounds with specific substitutions showed improved IC50 values compared to their predecessors .
Study 2: In Vivo Efficacy
In vivo studies have also been conducted to assess the therapeutic potential of these compounds. One study demonstrated that a related compound induced significant tumor regression in xenograft models when administered at optimized doses. This highlights not only the anticancer potential but also the importance of pharmacokinetic properties in drug development .
Eigenschaften
IUPAC Name |
3-(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-[(4-propoxyphenyl)methyl]propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3S/c1-3-5-13-28-23(31)22-19(12-15-33-22)29-20(26-27-24(28)29)10-11-21(30)25-16-17-6-8-18(9-7-17)32-14-4-2/h6-9,12,15H,3-5,10-11,13-14,16H2,1-2H3,(H,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPDDQYNSCHFJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=C(C=C4)OCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601107667 | |
Record name | 4-Butyl-4,5-dihydro-5-oxo-N-[(4-propoxyphenyl)methyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185057-52-6 | |
Record name | 4-Butyl-4,5-dihydro-5-oxo-N-[(4-propoxyphenyl)methyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1-propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185057-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Butyl-4,5-dihydro-5-oxo-N-[(4-propoxyphenyl)methyl]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1-propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601107667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.